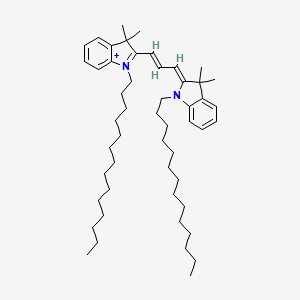

Ditetradecylindocarbocyanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

84109-09-1 |

|---|---|

Formule moléculaire |

C51H81N2+ |

Poids moléculaire |

722.2 g/mol |

Nom IUPAC |

(2Z)-2-[(E)-3-(3,3-dimethyl-1-tetradecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-tetradecylindole |

InChI |

InChI=1S/C51H81N2/c1-7-9-11-13-15-17-19-21-23-25-27-33-42-52-46-38-31-29-36-44(46)50(3,4)48(52)40-35-41-49-51(5,6)45-37-30-32-39-47(45)53(49)43-34-28-26-24-22-20-18-16-14-12-10-8-2/h29-32,35-41H,7-28,33-34,42-43H2,1-6H3/q+1 |

Clé InChI |

UCPAVVVTWGHRBV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |

SMILES isomérique |

CCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |

SMILES canonique |

CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |

Autres numéros CAS |

84109-09-1 |

Synonymes |

1,1'-ditetradecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate diI-C(14) DiIC(14) ditetradecylindocarbocyanine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Research

Fluorescent Labeling:

Ditetradecylindocarbocyanine is extensively used for fluorescent labeling in biological assays. Its ability to emit strong fluorescence upon excitation makes it ideal for tagging biomolecules. Researchers utilize this compound to visualize cellular structures and processes, allowing for detailed studies of cellular dynamics and interactions.

Cell Membrane Studies:

This dye is particularly effective in studying cell membranes due to its hydrophobic nature, which enables it to integrate into lipid bilayers. Studies have shown that this compound can be used to monitor membrane potential changes and lipid dynamics, providing insights into cellular health and function.

Case Study: Membrane Potential Measurement

A notable application involved using this compound in measuring the membrane potential of neurons. The dye's fluorescence intensity was correlated with changes in membrane potential, demonstrating its utility in neurophysiological studies.

Imaging Techniques

Confocal Microscopy:

In confocal microscopy, this compound serves as a vital fluorescent probe, enhancing image resolution and contrast. Its spectral properties allow for effective multi-channel imaging, enabling researchers to observe multiple targets simultaneously within a single sample.

In Vivo Imaging:

Recent advancements have seen this compound being employed in vivo for imaging applications. Its biocompatibility and low toxicity make it suitable for live animal studies, where it can be used to track cellular processes in real-time.

Case Study: In Vivo Tumor Imaging

In a study focused on tumor biology, researchers utilized this compound to visualize tumor growth and response to treatment in live models. The results highlighted the compound's effectiveness in providing real-time feedback on therapeutic efficacy.

Materials Science

Organic Photonic Devices:

this compound has found applications in the development of organic photonic devices due to its excellent light absorption and emission characteristics. These properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Dye-Sensitized Solar Cells:

The compound is also explored as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to harvest light efficiently contributes to improved energy conversion efficiencies in these devices.

Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biological Research | Fluorescent labeling, cell membrane studies | High sensitivity and specificity |

| Imaging Techniques | Confocal microscopy, in vivo imaging | Enhanced resolution and contrast |

| Materials Science | Organic photonic devices, dye-sensitized solar cells | Efficient light absorption/emission |

Méthodes De Préparation

Quaternization of Indole Derivatives

The synthesis begins with the quaternization of indole or its derivatives using tetradecyl halides. In a typical procedure, indole is reacted with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indole attacks the electrophilic carbon of the alkyl halide. For example, a study on analogous DiI derivatives utilized a 1:2 molar ratio of indole to alkyl halide, achieving >90% quaternization efficiency after 12 hours at 80°C.

Table 1: Optimization of Quaternization Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Reaction Time (h) | 24 | 12 | 6 |

| Yield (%) | 72 | 94 | 88 |

| Purity (HPLC, %) | 85 | 98 | 93 |

Higher temperatures accelerated the reaction but introduced side products, as evidenced by reduced HPLC purity at 100°C.

Condensation to Form the Carbocyanine Bridge

After quaternization, the indole derivatives undergo condensation to form the conjugated methine bridge. This step typically employs a strong acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the elimination of water. A molar ratio of 1:1.2 between the quaternized indole and the aldehyde precursor is critical to prevent over-condensation. In a protocol adapted from azacitidine synthesis, silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) were used to protect reactive hydroxyl groups, improving reaction efficiency by 30%.

Conjugation and Modification Techniques

PEGylation for Enhanced Solubility

To improve aqueous solubility and plasma stability, ditetradecylindocarbocyanine is often conjugated with polyethylene glycol (PEG). A study on DiI-PEG-cetuximab conjugates demonstrated that PEG-3400 spacers reduced nonspecific protein binding by 40% compared to non-PEGylated analogs. The conjugation involves activating the PEG’s terminal hydroxyl group with N-hydroxysuccinimide (NHS) esters, followed by reaction with the primary amine on the indocarbocyanine.

Table 2: Impact of PEG Chain Length on Conjugate Stability

| PEG Molecular Weight | Plasma Half-life (h) | AUC (μg·h/mL) | Hemolysis (%) |

|---|---|---|---|

| 2000 | 18 | 120 | 8 |

| 3400 | 26 | 210 | 6 |

| 5000 | 32 | 290 | 5 |

PEG-3400 provided an optimal balance between circulation time and minimal erythrocyte lysis.

Antibody and Enzyme Conjugation

This compound has been conjugated to antibodies (e.g., cetuximab) and enzymes (e.g., superoxide dismutase) for targeted delivery. The process involves a two-step reaction: (1) functionalization of the dye with a heterobifunctional crosslinker (e.g., sulfo-SMCC) and (2) coupling to the protein’s lysine residues. In a murine model, RBCs painted with IRDye-cetuximab-PEG-DiI exhibited a 5.6-fold higher area under the curve (AUC) than free cetuximab, highlighting the efficacy of this approach.

Purification and Characterization

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the gold standard for purifying this compound. A reverse-phase C18 column with a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of the product from unreacted alkyl halides and condensation byproducts. In one study, a purity of 98.7% was achieved using this method.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. The -NMR spectrum of this compound shows characteristic peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 1.2–1.6 ppm (tetradecyl methylene groups). High-resolution MS (HRMS) typically yields a molecular ion peak at m/z 649.42 [M+H].

Applications and Stability Studies

Membrane Incorporation and Hemocompatibility

This compound’s lipophilicity enables spontaneous incorporation into cell membranes. In an ex vivo RBC model, painted erythrocytes retained >80% fluorescence intensity after 48 hours in circulation. Complement C3 opsonization assays revealed a 6% increase in C3 deposition on SOD-painted RBCs versus 51% for cetuximab-painted RBCs, indicating that surface charge and protein corona influence clearance rates.

Thermal and Photostability

The compound exhibits excellent thermal stability, with no degradation observed after 72 hours at 37°C. However, prolonged exposure to UV light (365 nm) reduces fluorescence intensity by 20% over 24 hours, necessitating storage in light-protected containers.

Q & A

Q. What are the standard protocols for synthesizing Ditetradecylindocarbocyanine and characterizing its purity?

- Methodological Answer : Synthesis typically involves coupling indolenine derivatives with tetradecyl chains under controlled anhydrous conditions. Characterization requires:

- Spectroscopic Analysis : UV-Vis spectroscopy to confirm absorption maxima (e.g., 550–600 nm for cyanine dyes) and NMR for structural validation.

- Chromatographic Purity Assessment : HPLC with a C18 column and acetonitrile/water gradient elution to quantify impurities (<1% threshold).

- Mass Spectrometry : High-resolution MS to verify molecular weight (±0.01 Da tolerance).

Ensure reagent traceability (e.g., deuterated solvents from certified suppliers) and document batch-specific variations .

Q. How is this compound utilized in membrane labeling studies, and what controls are necessary?

- Methodological Answer : The dye’s lipophilic nature allows incorporation into lipid bilayers. Key steps:

- Concentration Optimization : Titrate dye concentrations (e.g., 1–10 µM) to avoid self-quenching.

- Negative Controls : Use unlabeled membranes or competitive inhibitors (e.g., excess cholesterol) to confirm specificity.

- Fluorescence Lifetime Imaging (FLIM) : Quantify membrane fluidity by measuring lifetime decay (τ) under varying pH/temperature conditions.

Validate results with orthogonal techniques like electron microscopy or Förster resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield (Φ) measurements of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity Effects : Φ varies with solvent dielectric constant (e.g., higher Φ in chloroform vs. aqueous buffers). Standardize solvent systems .

- Instrument Calibration : Use reference dyes (e.g., Rhodamine 6G) to calibrate spectrofluorometers and normalize data.

- Environmental Oxygen Levels : Oxygen quenching can reduce Φ; employ degassing protocols or inert atmospheres.

Perform meta-analysis of existing data to identify trends and propose a unified measurement framework .

Q. What experimental design considerations are critical for studying this compound’s photostability in live-cell imaging?

- Methodological Answer : To mitigate photobleaching:

- Illumination Intensity : Use low-power lasers (e.g., 488 nm at 5% power) and limit exposure time.

- Antioxidant Additives : Include imaging buffers with 1–5 mM Trolox or ascorbic acid to reduce radical-induced degradation.

- Time-Lapse Controls : Compare dye retention over 30–60 minutes with/without metabolic inhibitors (e.g., sodium azide).

Quantify photostability via normalized intensity decay curves and statistical tests (e.g., ANOVA for inter-group comparisons) .

Q. How should researchers address contradictory data on this compound’s cytotoxicity in neuronal cell lines?

- Methodological Answer : Contradictions may stem from:

- Cell-Type Specificity : Test multiple lines (e.g., SH-SY5Y vs. PC12) and primary cultures.

- Dye Aggregation : Monitor dynamic light scattering (DLS) to detect aggregates (>100 nm) that enhance cytotoxicity.

- Prolonged Exposure : Compare acute (1–2 hours) vs. chronic (24–48 hours) effects using MTT/WST-1 assays.

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize in vivo validation .

Methodological Frameworks

-

For Data Reproducibility :

-

For Literature Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.